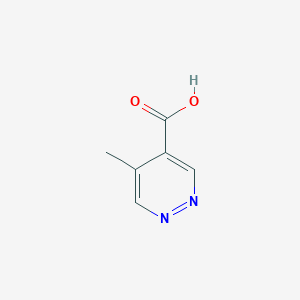
5-Methylpyridazine-4-carboxylic acid
Vue d'ensemble
Description
5-Methylpyridazine-4-carboxylic acid is a chemical compound with the CAS Number: 1108712-51-1 . It has a molecular weight of 138.13 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 5-Methylpyridazine-4-carboxylic acid consists of a pyridazine ring with a methyl group attached to the 5th carbon and a carboxylic acid group attached to the 4th carbon .Physical And Chemical Properties Analysis
5-Methylpyridazine-4-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 138.13 .Applications De Recherche Scientifique
Synthesis and Tautomeric Forms
Methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids show variations in methylation, affecting their intermolecular interactions and lipophilicity. These compounds demonstrate equilibrium between lactam and lactim tautomers, impacting their synthesis and resulting in varied crystalline structures, characterized by NH⋯O and CH⋯O hydrogen bonds, influencing their molecular arrangement in sheets. The methylated derivatives exhibit increased lipophilicity, attributed to the formation of CH⋯O bonds (Katrusiak et al., 2011).
Aminocarbonylation and Functionalization
The pyridazin-3(2H)-one ring, through a palladium-catalyzed reaction, can undergo aminocarbonylation in the presence of various amines, including amino acid methyl esters. This reaction has shown high reactivity and selectivity, leading to the formation of 4,5-dicarboxamides using primary amines and amino-substituted bromopyridazinones with secondary amines like piperidine and morpholine. The reaction outcomes provide insights into the mechanistic details of aminocarbonylation and amination processes (Takács et al., 2012).
Industrial Applications
Nicotinic Acid Production
Nicotinic acid, closely related structurally to pyridine carboxylic acids, is an essential nutrient and an antipelagic agent. Industrially, it's produced mainly by oxidizing 5-ethyl-2-methylpyridine, but this process emits nitrous oxide, a potent greenhouse gas. Exploring ecological methods for nicotinic acid production is vital for green chemistry and reducing environmental impact. Current research focuses on sustainable production techniques from commercially available materials like 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki et al., 2022).
Safety And Hazards
The safety information for 5-Methylpyridazine-4-carboxylic acid includes several hazard statements such as H302, H315, H317, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-methylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-7-8-3-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJUEUVYZDSDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291978 | |
| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridazine-4-carboxylic acid | |
CAS RN |
1108712-51-1 | |
| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108712-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



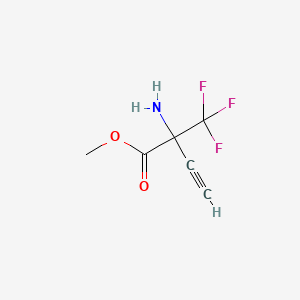

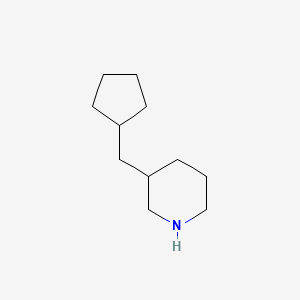
![3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione](/img/structure/B1456718.png)

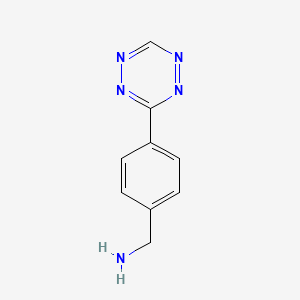

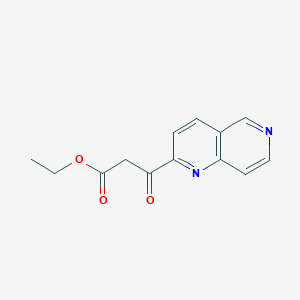


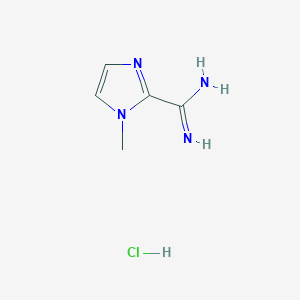
![4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1456735.png)